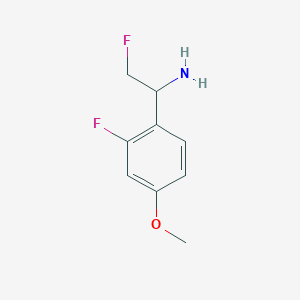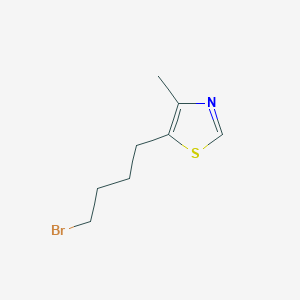
5-(4-Bromobutyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobutyl)-4-methyl-1,3-thiazole: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a bromobutyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromobutyl group in 5-(4-Bromobutyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are screened for activity against various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
4-Methylthiazole: Lacks the bromobutyl group, making it less reactive in nucleophilic substitution reactions.
5-(4-Chlorobutyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-(4-Bromobutyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group at the 2-position instead of the 4-position, affecting its chemical properties and reactivity.
Uniqueness: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromobutyl group at the 5-position of the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12BrNS |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
5-(4-bromobutyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5H2,1H3 |
Clave InChI |
XJJWROCITOILSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


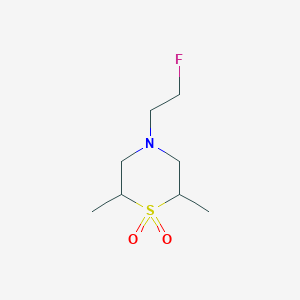
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
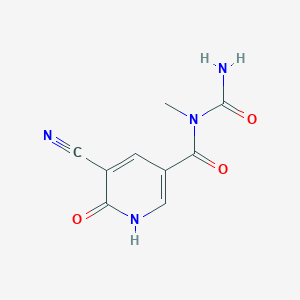

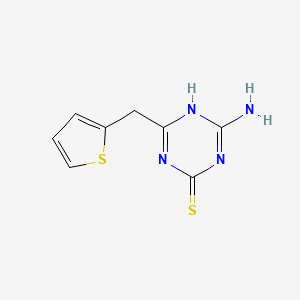
![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)

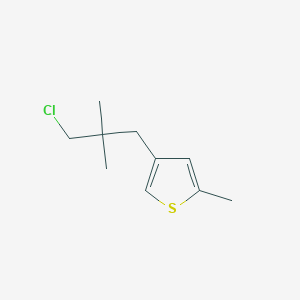
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
